![molecular formula C13H16N2O4 B3022344 Methyl 3-nitro-4-piperidin-1-ylbenzoate CAS No. 32117-05-8](/img/structure/B3022344.png)
Methyl 3-nitro-4-piperidin-1-ylbenzoate
Overview
Description
Scientific Research Applications
- Methyl 3-nitro-4-piperidin-1-ylbenzoate exhibits promising anticancer properties. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest interference with key signaling pathways involved in cancer progression .
- The compound has demonstrated antiviral activity against certain viruses. Investigations reveal its ability to inhibit viral replication by targeting essential viral enzymes or proteins. It may hold potential as a lead compound for developing novel antiviral agents .
- Malaria remains a global health challenge. Methyl 3-nitro-4-piperidin-1-ylbenzoate has been evaluated for its antimalarial efficacy. Researchers investigate its impact on Plasmodium parasites, aiming to identify new drug candidates for malaria treatment .
- The compound exhibits antibacterial and antifungal activities. Studies explore its effectiveness against various pathogens, including drug-resistant strains. Researchers investigate its mode of action and potential synergies with existing antibiotics .
- Inflammation plays a crucial role in various diseases. Methyl 3-nitro-4-piperidin-1-ylbenzoate has shown anti-inflammatory effects in preclinical models. Researchers study its impact on inflammatory mediators and pathways, aiming for therapeutic applications .
- Neurodegenerative disorders, such as Alzheimer’s disease, require effective treatments. This compound has been explored for its neuroprotective properties. Researchers investigate its ability to prevent neuronal damage, reduce oxidative stress, and enhance cognitive function .
Anticancer Potential
Antiviral Applications
Antimalarial Research
Antimicrobial Properties
Anti-Inflammatory Potential
Neuroprotective Investigations
These diverse applications highlight the versatility of Methyl 3-nitro-4-piperidin-1-ylbenzoate in scientific research. Further studies are essential to unlock its full potential and pave the way for innovative drug development . If you’d like more details on any specific area, feel free to ask!
properties
IUPAC Name |
methyl 3-nitro-4-piperidin-1-ylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-19-13(16)10-5-6-11(12(9-10)15(17)18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACMVJMRAUYEKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208124 | |
Record name | Benzoic acid, 3-nitro-4-(1-piperidinyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201208124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32117-05-8 | |
Record name | Benzoic acid, 3-nitro-4-(1-piperidinyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32117-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-nitro-4-(1-piperidinyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201208124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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